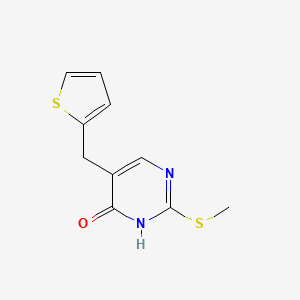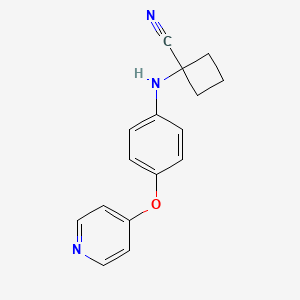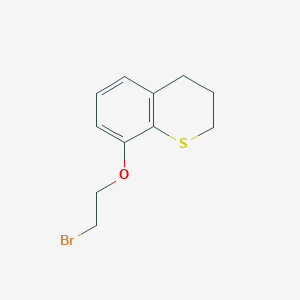
5-allyloxy-N,N-dimethylisophthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-allyloxy-N,N-dimethylisophthalamic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an allyloxy group attached to the isophthalamic acid core, along with two dimethyl groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid typically involves the reaction of isophthalic acid derivatives with allyl alcohol and dimethylamine. The process generally includes the following steps:
Esterification: Isophthalic acid is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to form the allyl ester.
Amidation: The allyl ester is then reacted with dimethylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isophthalamic acid derivatives.
Aplicaciones Científicas De Investigación
5-allyloxy-N,N-dimethylisophthalamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can facilitate binding to specific sites, while the dimethyl groups can influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
5-Allyloxy-N,N-dimethyl-benzamide: Similar structure but with a benzamide core.
5-Allyloxy-N,N-dimethyl-terephthalamic acid: Similar structure but with a terephthalamic acid core.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid is unique due to its specific substitution pattern on the isophthalamic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-4-5-18-11-7-9(12(15)14(2)3)6-10(8-11)13(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |
Clave InChI |
NDBDRARCZCZLRG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole](/img/structure/B8328953.png)











![1-Acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine](/img/structure/B8329049.png)
